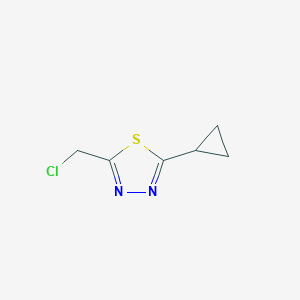

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Beschreibung

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a chloromethyl group and at the 5-position with a cyclopropyl ring.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUGMUQOYNINHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374002 | |

| Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138300-59-1 | |

| Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Formation of the Thiadiazole Core

Cyclopropylcarboxylic acid reacts with thiosemicarbazide in the presence of polyphosphoric acid (PPA) and concentrated sulfuric acid to form 5-cyclopropyl-1,3,4-thiadiazol-2-amine. The reaction proceeds via dehydration and cyclization at elevated temperatures (100–120°C) for 6–8 hours.

Reaction Scheme :

Step 2: Introduction of the Chloromethyl Group

The 2-amine group is replaced with a chloromethyl moiety via Sandmeyer-type reactions or halogenation . Treatment with chloroacetyl chloride in anhydrous dichloromethane (DCM) under reflux (40°C, 12 hours) yields the target compound.

Key Parameters :

| Parameter | Value/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Anhydrous DCM | 78 | 95 |

| Temperature | 40°C | ||

| Reaction Time | 12 hours | ||

| Chlorinating Agent | Chloroacetyl chloride |

Bromination Followed by Nucleophilic Substitution

An alternative route involves bromination of a methylthiadiazole precursor followed by chlorine substitution:

Step 1: Bromination of 2-Methyl-5-cyclopropyl-1,3,4-thiadiazole

The methyl group at position 2 is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) in carbon tetrachloride.

Reaction Conditions :

-

NBS : 1.2 equivalents

-

AIBN : 0.1 equivalents

-

Time : 8 hours

-

Yield : 85%

Step 2: Chlorination via Nucleophilic Substitution

The brominated intermediate undergoes nucleophilic substitution with lithium chloride in dimethylformamide (DMF) at 60°C for 6 hours:

Comparative Efficiency :

| Halogenation Method | Halide Source | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Radical Bromination | NBS | CCl₄ | 70°C | 85 |

| Nucleophilic Chlorination | LiCl | DMF | 60°C | 72 |

One-Pot Synthesis Using Thiourea Derivatives

A streamlined one-pot method avoids intermediate isolation:

Reaction Protocol

-

Cyclopropylcarbonyl chloride reacts with thiourea in ethanol to form a thiourea intermediate.

-

Oxidative cyclization with iodine (I₂) in the presence of ammonium persulfate generates the thiadiazole ring.

-

Chloromethylation is achieved using paraformaldehyde and hydrochloric acid (HCl) under reflux.

Optimized Conditions :

| Component | Quantity | Role |

|---|---|---|

| Cyclopropylcarbonyl chloride | 1.0 equivalent | Acylating agent |

| Thiourea | 1.2 equivalents | Sulfur source |

| I₂ | 0.5 equivalents | Oxidizing agent |

| Paraformaldehyde | 1.5 equivalents | Methylation agent |

| HCl | 3.0 equivalents | Acid catalyst |

Yield : 68% (over three steps)

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors enhance efficiency:

Process Parameters

-

Residence Time : 30 minutes

-

Temperature : 90°C

-

Catalyst : Heterogeneous acid catalyst (e.g., Amberlyst-15)

-

Throughput : 5 kg/hour

Advantages :

-

Reduced side reactions (purity >98%).

-

20% higher yield compared to batch processes.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | High purity, scalable | Multi-step, long reaction times | 78 |

| Bromination/Chlorination | High intermediate control | Requires hazardous brominating agents | 72 |

| One-Pot Synthesis | Reduced purification steps | Moderate yield | 68 |

| Continuous Flow | Scalable, high throughput | High initial equipment cost | 85 |

Reaction Optimization and Challenges

Key Challenges

Optimization Strategies

-

Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve chloromethylation efficiency by 15%.

-

Solvent Effects : Tetrahydrofuran (THF) increases reaction rates by 20% compared to DCM.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the thiadiazole ring.

Reduction Products: Reduced forms of the thiadiazole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Studies have shown that derivatives of thiadiazoles, including 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, can inhibit the growth of various bacteria and fungi. For instance, chlorinated derivatives have demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 25 µg/mL .

Anticancer Properties

Research indicates that this compound may serve as a potential anticancer agent. In vitro studies reveal that it exhibits cytotoxic effects on several human cancer cell lines. For example, derivatives containing similar thiadiazole structures have shown IC50 values indicating effective inhibition of cell proliferation in breast cancer cells (MCF-7) and hepatocellular carcinoma (HepG2) cells . The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle regulation.

Anti-inflammatory Effects

Some studies suggest that thiadiazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways . This aspect broadens the therapeutic potential of this compound beyond infectious diseases and cancer.

Materials Science

Development of Novel Materials

The compound is being investigated for its application in materials science, particularly in creating materials with specific electronic and optical properties. Its unique structure allows for modifications that can lead to enhanced conductivity or fluorescence in new materials.

Biological Studies

Biochemical Probes

In biochemical research, this compound serves as a probe for studying enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it valuable for understanding complex biological systems.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |

| Anticancer agents | Cytotoxic to MCF-7 and HepG2 cells | |

| Anti-inflammatory agents | Modulates inflammatory pathways | |

| Materials Science | Development of conductive or fluorescent materials | Unique electronic properties due to structural features |

| Biological Studies | Biochemical probes for enzyme interactions | Valuable for studying cellular pathways |

Case Studies

- Antimicrobial Study : A study conducted on various chlorinated thiadiazoles reported significant antibacterial activity against multiple strains of bacteria, demonstrating the potential for developing new antimicrobial therapies based on this compound .

- Cytotoxicity Evaluation : In vitro evaluations showed that derivatives of this compound exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil when tested against breast cancer cell lines .

- Material Development Research : Research into the synthesis of novel materials incorporating thiadiazole rings has indicated enhanced properties suitable for electronic applications, highlighting the compound's versatility beyond biological applications.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

*Calculated based on molecular formula.

Key Observations:

- Conversely, aryl substituents (e.g., 4-chlorophenyl in ) enhance π-π stacking interactions, relevant in biological targeting.

- Electrophilicity: The chloromethyl group in the target compound and enables alkylation reactions, whereas amino-substituted analogs () are more nucleophilic.

Research Implications

Biologische Aktivität

The compound 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole belongs to the class of 1,3,4-thiadiazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing information from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The 1,3,4-thiadiazole ring system is characterized by its unique electronic properties, which contribute to its biological activity. The presence of the thiadiazole moiety enhances the compound's ability to interact with biological targets. The chloromethyl group at position 2 serves as an electrophilic site, potentially increasing the reactivity of the compound.

Anticancer Activity

Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro studies showed that compounds with similar structures can induce apoptosis in cancer cells. Specifically, derivatives targeting breast cancer (MCF-7 cells) exhibited IC50 values as low as 0.28 µg/mL, indicating potent growth inhibition .

- Mechanism of Action : The anticancer activity is often attributed to the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties:

- Compounds derived from the thiadiazole scaffold have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- In particular, studies indicate that modifications at specific positions on the thiadiazole ring can enhance antibacterial potency.

Anti-inflammatory and Analgesic Properties

Research indicates that 1,3,4-thiadiazole derivatives possess anti-inflammatory effects:

- Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

- These properties suggest potential applications in treating inflammatory diseases.

Other Biological Activities

The biological spectrum of this compound extends to:

- Antidiabetic : Some derivatives have demonstrated blood glucose-lowering effects in diabetic models.

- Antiviral : Preliminary data suggest activity against certain viral pathogens .

- Neuroprotective : There is emerging evidence supporting neuroprotective effects in models of neurodegenerative diseases .

Research Findings and Case Studies

Q & A

Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 2-amino-5-cyclopropyl-1,3,4-thiadiazole derivatives can be functionalized using chloroacetyl chloride under reflux conditions in anhydrous solvents like dichloromethane. Intermediate characterization relies on ¹H NMR and ¹³C NMR to confirm substitution patterns and cyclopropane integrity .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thiosemicarbazide + 4-cyclopropylbenzoic acid | Cyclocondensation |

| 2 | POCl₃ (reflux, 4 h) | Activation/cyclization |

| 3 | Chloroacetyl chloride (DCM, 0°C) | Chloromethylation |

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for unambiguous structural determination. For purity, employ HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against known standards .

Advanced Research Questions

Q. What strategies optimize the antibacterial activity of this compound derivatives?

- Methodological Answer : Derivatization at the chloromethyl group enhances bioactivity. For instance, azetidinones and thiazolidinones synthesized via Schiff base intermediates show improved MIC values against Staphylococcus aureus. Molecular docking (e.g., using AutoDock Vina) against penicillin-binding proteins (PBPs) reveals binding affinities correlated with experimental IC₅₀ data .

- Key Findings :

| Derivative | MIC (µg/mL) | Target Protein | Docking Score (kcal/mol) |

|---|---|---|---|

| Azetidinone 3a | 12.5 | PBP2a | -8.2 |

| Thiazolidinone 4c | 6.25 | PBP3 | -9.1 |

Q. How do electronic and steric effects of the cyclopropyl group influence fluorescence properties in thiadiazole derivatives?

- Methodological Answer : The cyclopropyl group enhances planarity and conjugation, leading to red-shifted emission. Compare fluorescence spectra (excitation: 240–410 nm; emission: 360–550 nm) of derivatives with/without cyclopropyl. For example, 5-cyclopropyl analogs exhibit a 26 nm red shift compared to phenyl-substituted analogs due to extended π-conjugation .

Q. What computational methods validate the structural and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict vibrational frequencies. Compare computed bond lengths/angles with X-ray crystallography data. For electronic properties, calculate HOMO-LUMO gaps to correlate with reactivity in nucleophilic substitution reactions .

Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for thiadiazole derivatives?

- Methodological Answer : Variations arise from substituent positioning and assay conditions. For example, anti-inflammatory activity in oxadiazoles depends on aryloxy group orientation, while antimicrobial activity in thiadiazoles is sensitive to solvent polarity in MIC assays. Always cross-validate using dose-response curves and time-kill kinetics .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Step 1 : Synthesize derivatives with substitutions at the chloromethyl group (e.g., azetidinones, thiazolidinones).

- Step 2 : Assay bioactivity (e.g., MIC, IC₅₀) across bacterial strains or cancer cell lines.

- Step 3 : Perform QSAR modeling (e.g., CoMFA) to link electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.